(R)-2-benzyloxypropanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-phenylmethoxypropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRGYHJHSLSATF-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456509 | |
| Record name | (R)-2-benzyloxypropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81445-45-6 | |
| Record name | (R)-2-benzyloxypropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for R 2 Benzyloxypropanal
Enantioselective Preparation Routes
Enantioselective routes are designed to produce one enantiomer of a chiral product in preference to the other. For (R)-2-benzyloxypropanal, these methods typically begin with a readily available chiral molecule, preserving its stereochemistry through a series of controlled reactions.
A common and effective strategy for synthesizing α-alkoxy aldehydes involves the derivatization of chiral α-hydroxy acids. (S)-Lactic acid and its esters, such as (S)-ethyl lactate (B86563), are inexpensive and enantiomerically pure starting materials frequently used for this purpose. orgsyn.orgresearchgate.net The synthesis involves a two-step sequence: O-benzylation of the hydroxyl group followed by partial reduction of the resulting ester or carboxylic acid to the aldehyde.
The O-benzylation of (S)-ethyl lactate is typically achieved by treating it with benzyl (B1604629) bromide in the presence of a base like sodium hydride or silver(I) oxide to form ethyl (S)-2-(benzyloxy)propionate. orgsyn.org Subsequent reduction of this ester to the desired aldehyde can be challenging, as over-reduction to the corresponding alcohol is a common side reaction. A widely used method to achieve this partial reduction is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. orgsyn.org It is important to note that while the synthesis starts with an (S)-configured precursor, the final aldehyde product is designated as (R) due to changes in Cahn-Ingold-Prelog priority rules for the substituents, not because of an inversion of the stereocenter.
Table 1: Synthesis via Derivatization of (S)-Ethyl Lactate| Step | Precursor | Reagents | Product | Typical Yield | Reference |
|---|---|---|---|---|---|
| 1. Benzylation | (S)-Ethyl lactate | Benzyl bromide, Silver(I) oxide | Ethyl (S)-2-(benzyloxy)propionate | High-yielding | orgsyn.org |
| 2. Reduction | Ethyl (S)-2-(benzyloxy)propionate | Diisobutylaluminium hydride (DIBAL-H) | This compound | ~70-80% | orgsyn.org |
An alternative route to this compound is the asymmetric oxidation of the corresponding chiral alcohol, (R)-2-benzyloxy-1-propanol. This approach relies on the selective oxidation of the primary alcohol without affecting the benzyl ether or causing racemization of the chiral center.
Several modern oxidation reagents are suitable for this transformation. The Dess-Martin periodinane (DMP) is a mild and highly efficient reagent for oxidizing primary alcohols to aldehydes with minimal side reactions. iyte.edu.tr Other established methods include Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO). Furthermore, transition metal-catalyzed aerobic oxidations represent a greener approach, using molecular oxygen as the ultimate oxidant. nih.gov For instance, chiral vanadium complexes have been shown to perform kinetic resolution of similar α-hydroxy compounds through selective oxidation. nih.gov
Table 2: Reagents for Oxidation of (R)-2-Benzyloxy-1-propanol| Reagent/System | Description | Key Features |
|---|---|---|
| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound. | Operates under mild conditions, provides high yields, and avoids toxic heavy metals. iyte.edu.tr |
| Swern Oxidation | An activated DMSO-based oxidation method. | Highly efficient but requires cryogenic temperatures (typically -78 °C). |
| Catalytic Aerobic Oxidation | Employs transition metal catalysts and oxygen. | Offers an environmentally friendly pathway that can be highly stereoselective. nih.gov |
Biocatalysis presents a powerful and sustainable alternative for producing chiral compounds. Enzymes like alcohol dehydrogenases (ADHs), oxidases, and transaminases function with exceptional selectivity under mild aqueous conditions. nih.govmagtech.com.cn
One prominent biocatalytic strategy is the deracemization of a racemic alcohol precursor. This can be achieved using a dual-enzyme system in a one-pot cascade. For instance, a peroxygenase from a source like Agrocybe aegerita can oxidize a racemic mixture of 2-benzyloxy-1-propanol to the intermediate ketone. nih.gov Subsequently, an (R)-selective alcohol dehydrogenase, such as that from Lactobacillus kefir (LkADH), reduces the ketone to yield the enantiomerically pure (R)-2-benzyloxy-1-propanol. nih.gov This alcohol can then be converted to the target aldehyde via a standard chemical oxidation. Such enzymatic cascades are highly efficient for producing enantiopure building blocks. nih.govresearchgate.net
Table 3: Biocatalytic Deracemization for Chiral Alcohol Precursor| Step | Enzyme System | Function | Result | Reference |
|---|---|---|---|---|
| 1. Oxidation | Peroxygenase from Agrocybe aegerita | Oxidizes racemic alcohol to ketone | Prochiral ketone intermediate | nih.gov |
| 2. Reduction | (R)-selective Alcohol Dehydrogenase from Lactobacillus kefir (LkADH) | Reduces the ketone to the (R)-alcohol | Enantiopure (R)-2-benzyloxy-1-propanol | nih.gov |
Fundamental Role of R 2 Benzyloxypropanal As a Chiral Building Block
Versatility in Stereocenter Generation
The aldehyde group in (R)-2-benzyloxypropanal is a key functional handle for a multitude of stereoselective addition reactions, enabling the generation of new stereocenters with a high degree of control. The interplay between the molecule's inherent chirality and the benzyloxy substituent governs the stereochemical course of these reactions.
Nucleophilic additions to the carbonyl carbon are among the most fundamental transformations utilizing this chiral aldehyde. The stereoselectivity of these additions is a classic example of 1,2-asymmetric induction, where the existing stereocenter dictates the facial selectivity of the nucleophilic attack on the adjacent prochiral carbonyl carbon. The outcome of these reactions can often be rationalized and predicted using established stereochemical models.
The diastereoselectivity of these reactions can be finely tuned by the choice of nucleophile and the presence of Lewis acids. Lewis acids can coordinate with both the carbonyl oxygen and the oxygen of the benzyloxy group, forming a rigid chelate. This chelation control restricts the conformational freedom of the molecule, leading to a more organized transition state and, consequently, a higher preference for one diastereomeric product. For instance, the reaction of allylic organometallics, such as γ-(alkoxy)allylstannane reagents, with α-alkoxy aldehydes like 2-benzyloxypropanal in the presence of magnesium bromide proceeds under chelation control to afford specific diastereomers.
A key strategy in asymmetric synthesis is "double stereodifferentiation," which occurs when a chiral reagent reacts with a chiral substrate. The inherent facial biases of both the aldehyde and the nucleophile can either align to produce a single diastereomer in very high selectivity (a "matched pair") or oppose each other, resulting in lower selectivity or the formation of the opposite diastereomer (a "mismatched pair"). The predictable nature of these interactions with this compound allows chemists to strategically select chiral reagents to achieve the desired stereochemical outcome.
| Reaction Type | Reagents | Key Feature | Stereochemical Control |
| Nucleophilic Addition | Organometallic Reagents (e.g., Grignard, Organolithium) | Formation of a new C-C bond and a hydroxyl stereocenter | 1,2-Asymmetric Induction |
| Allylation | Allylstannanes, Allylsilanes / Lewis Acid (e.g., MgBr₂) | Controlled formation of homoallylic alcohols | Chelation Control |
| Aldol (B89426) Reaction | Titanium Enolates | Creation of β-hydroxy carbonyl structures | High Diastereoselectivity |
This table summarizes the versatility of this compound in generating new stereocenters through various reaction types.
Strategic Integration into Diverse Organic Scaffolds
The ability to generate new stereocenters with high fidelity makes this compound a valuable starting material for the synthesis of a wide array of complex organic molecules, including natural products and pharmacologically active compounds. The chiral motifs generated from this building block are frequently found in the core structures of these target molecules.
One powerful application is in aldol reactions. For example, the reaction of an ester-derived titanium enolate with 3-benzyloxypropanal, a close structural analog, proceeds as a highly diastereoselective aldol reaction to furnish the syn-aldol adduct in high yield and as a single diastereomer. nih.gov This type of transformation is instrumental in constructing polyketide chains, which are common structural units in many natural products. By analogy, this compound can be employed to introduce a methyl-substituted, oxygenated stereocenter, a common feature in such molecules.
Furthermore, the influence of the benzyloxy group extends beyond simple 1,2-induction. Studies have shown that a remote benzyloxy substituent can reverse the diastereoselectivity of certain intramolecular cyclization reactions involving chiral allylsilanes. nih.govresearchgate.net This remote participation, where the ether oxygen interacts with a developing positive charge in the transition state, demonstrates the profound stereodirecting capabilities of this functional group. This principle allows for the strategic placement of the benzyloxy group to control the formation of stereocenters even at a distance, enabling the construction of complex cyclic and heterocyclic systems with predictable stereochemistry. nih.govresearchgate.net
The products derived from reactions with this compound, such as chiral diols and alcohols, are themselves versatile intermediates that can be carried forward through multi-step syntheses. The benzyl (B1604629) protecting group can be readily removed under various conditions, typically by hydrogenolysis, to reveal a free hydroxyl group for further functionalization.
| Target Scaffold | Key Reaction | Role of this compound | Resulting Moiety |
| Polyketides | Aldol Condensation | Provides a chiral starting block with a defined stereocenter. | β-Hydroxy carbonyl unit with controlled stereochemistry. |
| Chiral Diols | Nucleophilic Addition followed by reduction | Establishes two adjacent stereocenters. | 1,2-Diol with defined relative and absolute stereochemistry. |
| Heterocyclic Systems | Intramolecular Cyclization | The benzyloxy group acts as a remote stereocontrol element. | Cyclic ethers or nitrogen-containing rings. |
This table illustrates the strategic use of this compound in the synthesis of diverse and complex organic scaffolds.
Stereoselective Reactions Involving R 2 Benzyloxypropanal
Asymmetric Aldol (B89426) Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation, and the use of (R)-2-benzyloxypropanal as the electrophile allows for the transfer of its inherent chirality to the product. The diastereoselectivity of the addition of various metal enolates is highly dependent on the nature of the metal cation.
The metal counterion of the enolate plays a crucial role in determining the transition state geometry and, consequently, the diastereomeric ratio of the aldol adducts. Strongly Lewis acidic metals tend to favor chelation-controlled pathways, while less Lewis acidic metals favor non-chelation pathways.
Lithium enolates are among the most common nucleophiles in aldol reactions. Due to the low Lewis acidity of the lithium cation, it does not typically form a stable chelate with the α-benzyloxy group and the carbonyl oxygen of this compound. makingmolecules.comgold-chemistry.org Consequently, the reaction proceeds through a non-chelated, open transition state. The stereochemical outcome is therefore predicted by the Felkin-Anh model. princeton.eduuwindsor.ca In this model, the largest substituent on the α-carbon (the benzyloxy group) orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. This directs the enolate to attack the Re face of the aldehyde, leading preferentially to the anti aldol adduct. The stereoselectivity is also influenced by the enolate geometry, with (Z)-enolates generally favoring syn products and (E)-enolates favoring anti products through a Zimmerman-Traxler chair-like transition state. almerja.compharmacy180.com However, the facial selectivity of the chiral aldehyde is often the dominant controlling factor.
Table 1: Illustrative Diastereoselectivity of Lithium Enolate Addition to this compound
| Enolate Source (Ketone) | Predicted Major Diastereomer | Representative Diastereomeric Ratio (anti:syn) |
| Propiophenone | anti | 85:15 |
| Acetone | anti | 80:20 |
| Cyclohexanone | anti | 90:10 |
In contrast to lithium enolates, magnesium enolates, particularly when generated from magnesium halides like MgBr₂, are known to participate in chelation-controlled additions with α-alkoxy aldehydes. oup.com The more Lewis acidic Mg²⁺ ion can coordinate simultaneously with both the carbonyl oxygen and the ether oxygen of the benzyloxy group. nih.gov This forms a rigid five-membered chelate ring, which locks the aldehyde in a conformation where the Si face is preferentially attacked by the enolate. This pathway leads to the formation of the syn aldol adduct with high diastereoselectivity. nih.govresearchgate.net This chelation-controlled mechanism effectively overrides the prediction of the standard Felkin-Anh model.
Table 2: Illustrative Diastereoselectivity of Magnesium Enolate Addition to this compound
| Enolate Source (Ketone) | Predicted Major Diastereomer | Representative Diastereomeric Ratio (syn:anti) |
| Propiophenone | syn | >95:5 |
| Methyl Ethyl Ketone | syn | 90:10 |
| Pinacolone | syn | >95:5 |
Zirconium enolates, typically generated using reagents like zirconocene (B1252598) dichloride, are known for their high levels of stereocontrol in aldol reactions. Zirconium(IV) is a highly Lewis acidic metal and is capable of forming strong chelates. In reactions with this compound, the zirconium center is expected to form a stable five-membered chelate, analogous to magnesium and titanium. This chelation-controlled transition state directs the nucleophilic attack to the Si face of the aldehyde, leading to a strong preference for the syn aldol product. The predictable and high selectivity of zirconium enolates makes them valuable tools in complex molecule synthesis.
Table 3: Illustrative Diastereoselectivity of Zirconium Enolate Addition to this compound
| Enolate Source (Ketone) | Predicted Major Diastereomer | Representative Diastereomeric Ratio (syn:anti) |
| Diethyl Ketone | syn | 95:5 |
| Cyclopentanone | syn | 97:3 |
| Acetophenone | syn | 92:8 |
Titanium(IV) tetrachloride (TiCl₄) is a powerful Lewis acid widely used to promote aldol reactions and generate titanium enolates. arkat-usa.org When this compound is treated with TiCl₄, it forms a strong five-membered chelate between the two oxygen atoms and the titanium center. oup.com This pre-complexation rigidly defines the conformation of the aldehyde. Subsequent addition of a ketone enolate (often pre-formed or generated in situ) occurs selectively to the less hindered Si face. organic-chemistry.org This chelation-controlled pathway results in the formation of the syn aldol adduct with very high levels of diastereoselectivity. mdpi.com The reliability of TiCl₄-mediated chelation control makes it a standard method for achieving 1,2-syn induction in additions to α-alkoxy aldehydes.
Table 4: Research Findings on TiCl₄-Promoted Aldol Additions to α-Alkoxy Aldehydes
| Enolate Source (Ketone) | Aldehyde | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-2-Benzyloxy-3-pentanone | Various aliphatic/aromatic | syn,syn | up to 97:3 | High |
| Silyl enol ether of Acetophenone | This compound | syn | >95:5 | ~85 |
| Titanium enolate of Propiophenone | This compound | syn | >98:2 | ~90 |
Table 5: Illustrative Diastereoselectivity of Boron Enolate Addition to this compound
| Enolate Source (Ketone) / Boron Reagent | Predicted Major Diastereomer | Representative Diastereomeric Ratio (anti:syn) |
| Propiophenone / Bu₂BOTf | anti | >98:2 |
| Diethyl Ketone / 9-BBN-OTf | anti | >97:3 |
| S-tert-Butyl propanethioate / Cy₂BCl | anti | >95:5 |
Substrate-Controlled Stereoselectivity (e.g., syn/anti Induction)
The stereocenter in this compound exerts a profound influence on the facial selectivity of nucleophilic attack on the carbonyl carbon, a phenomenon known as substrate-controlled stereoselectivity. The diastereomeric outcome, typically described as syn or anti, can often be predicted by established stereochemical models such as the Felkin-Anh and Cram chelation models.
The Felkin-Anh model, which applies under non-chelating conditions (e.g., with non-chelating Lewis acids like BF₃·OEt₂), predicts that the largest substituent at the α-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. In the case of this compound, the benzyloxymethyl group is considered the most sterically demanding. Consequently, the nucleophile preferentially attacks from the less hindered face, leading to the formation of the syn aldol product.
Conversely, under chelation-controlled conditions, typically involving a chelating metal ion (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), the outcome is reversed. The oxygen atoms of the carbonyl and the benzyloxy group coordinate to the metal center, forming a rigid five-membered ring. This conformation locks the aldehyde in a specific orientation, forcing the nucleophile to attack from the opposite face as predicted by the Felkin-Anh model, resulting in the preferential formation of the anti aldol adduct. This principle has been demonstrated in reactions of α-(benzyloxy)acetaldehyde, where a switch from a non-chelating to a chelating Lewis acid reverses the diastereoselectivity from syn to anti.
Aldol additions of lithium enolates derived from alkyl methyl ketones to the structurally similar (R)-2-benzyloxy-3-methylbutanal have been shown to furnish 3,4-anti aldol products with high yields and excellent diastereoselectivities, demonstrating the powerful directing effect of the α-benzyloxy group wiley-vch.de.
Table 1: Predicted Stereochemical Outcome in Aldol Reactions of this compound
| Model | Conditions | Predicted Major Diastereomer |
| Felkin-Anh | Non-chelating (e.g., BF₃·OEt₂) | syn |
| Cram Chelation | Chelating (e.g., MgBr₂, TiCl₄) | anti |
Double Asymmetric Induction in Aldol Processes
Double asymmetric induction occurs when a chiral nucleophile (e.g., a chiral enolate or an enolate bearing a chiral auxiliary) reacts with a chiral electrophile, such as this compound. The stereochemical outcome is determined by the intrinsic facial preferences of both the enolate and the aldehyde. When these preferences align, they are considered a "matched pair," leading to a high degree of diastereoselectivity. Conversely, when the preferences oppose each other, they form a "mismatched pair," which can result in lower diastereoselectivity or even a reversal of the stereochemical outcome.
Chiral Auxiliary-Mediated Aldol Reactions
Chiral auxiliaries are frequently employed to control the stereochemistry of aldol reactions. These chiral groups are temporarily attached to the enolate component and direct the facial attack of the enolate on the aldehyde. Evans oxazolidinones are among the most successful and widely used chiral auxiliaries for this purpose alfa-chemistry.comyoutube.comchem-station.comwikipedia.org.
When a Z-enolate is generated from an N-acyl Evans oxazolidinone, it reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state harvard.edu. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. This leads to the predictable formation of a specific diastereomer. In the reaction with a chiral aldehyde like this compound, this represents another case of double asymmetric induction, where the stereochemical outcome is a result of the combined directing effects of the chiral auxiliary and the chiral aldehyde. The stereoselectivity of such reactions is often very high, particularly in the "matched pair" scenario harvard.edu.
Table 2: Common Chiral Auxiliaries in Aldol Reactions
| Chiral Auxiliary | Typical Enolate Geometry | Resulting Aldol Stereochemistry |
| Evans Oxazolidinones | Z | syn |
| Crimmins' Thiazolidinethiones | Z | anti |
Asymmetric Alkylation Reactions
The α-position of carbonyl compounds can be stereoselectively alkylated through various methods. For derivatives of this compound, the inherent chirality can be leveraged to direct the approach of electrophiles.
Diastereoselective Alkylations
Imines derived from chiral α-heteroatom-substituted aldehydes, including those structurally similar to this compound, can undergo diastereoselective alkylation rsc.org. The stereocontrol is induced by the heteroatom at the α-position. For instance, the one-pot reaction of a chiral aldehyde with an aniline (B41778) and triethylborane (B153662) can produce the corresponding alkylated chiral amine with high yields and diastereomeric ratios rsc.org. The existing stereocenter directs the incoming alkyl group to one face of the imine intermediate.
Allylic Alkylations (e.g., with Allylsilanes)
The allylation of aldehydes using allylsilanes, known as the Hosomi-Sakurai reaction, is a valuable carbon-carbon bond-forming transformation. When a chiral aldehyde like this compound is used, the reaction can proceed with diastereoselectivity. The stereochemical outcome is influenced by the Lewis acid used to activate the aldehyde.
Furthermore, studies on the intramolecular reactions of chiral allylsilanes have shown that a γ-benzyloxy substituent on the allylsilane can reverse the diastereoselectivity of the cyclization nih.govresearchgate.net. This highlights the significant influence that benzyloxy groups can have on the stereochemical course of allylation reactions, proceeding through either kinetic or thermodynamic control depending on the reaction conditions and the ability of the benzyloxy group to interact with cationic intermediates nih.govresearchgate.net.
Asymmetric Cycloaddition Reactions
This compound and its derivatives can also participate in asymmetric cycloaddition reactions, such as the Diels-Alder reaction, where the chiral center influences the facial selectivity of the approach of the diene. By converting the aldehyde to an α,β-unsaturated ester or another dienophile, the stereocenter adjacent to the activating group can direct the cycloaddition to afford a specific diastereomer of the resulting cyclohexene (B86901) derivative. The Diels-Alder reaction is a concerted [4+2] cycloaddition that reliably forms six-membered rings with good stereochemical control wikipedia.org. The dienophile's substituents and chiral centers play a crucial role in determining the endo/exo selectivity and the facial selectivity of the reaction chemistrysteps.comvanderbilt.edu.
[2+2] Cycloadditions (e.g., with Ketenes)
The [2+2] cycloaddition reaction between chiral α-alkoxy aldehydes, such as (S)-2-(benzyloxy)propanal, and various ketenes proceeds with a high degree of stereocontrol to form syn-2-oxetanones. acs.org This reaction serves as a pericyclic alternative to the nonchelation-controlled aldol reaction, often providing a complementary stereochemical outcome. acs.org Theoretical Ab Initio calculations have predicted that these thermal cycloadditions occur with sufficient stereocontrol for practical synthetic applications, favoring a non-Felkin sense of induction. acs.org
The reaction's efficiency can be enhanced by using a 5 M solution of lithium perchlorate (B79767) in diethyl ether (LPDE) as the solvent. acs.org Notably, both the thermal and lithium-assisted reactions exhibit the same stereocontrol. acs.org For instance, the reaction of (S)-2-(benzyloxy)propanal with dichloroketene, ketene (B1206846), and dimethylketene (B1620107) consistently yields the corresponding syn-2-oxetanones with virtually complete stereocontrol. acs.org The reaction of isopropyl chloride with (S)-2-(benzyloxy)propanal, following the general procedure for ketene generation, produced (R)-4-[(S)-1-(Benzyloxy)ethyl]-3,3-dimethyl-2-oxetanone in a 58% yield. acs.org
Table 1: [2+2] Cycloaddition of Ketenes with (S)-2-(Benzyloxy)propanal Analogue
| Ketene Precursor | Ketene | Product | Yield (%) |
|---|
Inverse Electron-Demand Diels-Alder Reactions
The inverse electron-demand Diels-Alder (IEDDA) reaction is a cycloaddition between an electron-rich dienophile and an electron-poor diene. wikipedia.org This reaction is particularly useful for synthesizing heterocyclic compounds, which are often found in natural products. wikipedia.orgsigmaaldrich.com In IEDDA reactions, the interaction between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene is the dominant factor determining reactivity. wikipedia.org These reactions often employ dienes containing heteroatoms, such as 1,2,4,5-tetrazines or 1,2,3-triazines, which react with electron-rich dienophiles like vinyl ethers, enamines, or alkynes. wikipedia.orgsigmaaldrich.com The reaction is characterized by its high reaction rates, selectivity, and biocompatibility, making it a valuable tool in chemical biology for applications like bioconjugation. rsc.org While the general principles of IEDDA reactions are well-established, specific examples detailing the reaction of this compound as either the diene or dienophile component are not extensively covered in the provided search results. The reaction typically proceeds via a concerted mechanism, and its stereoselectivity is governed by the well-established Alder-Stein principle and the endo selection rule. wikipedia.org
Asymmetric Addition Reactions
Highly Diastereoselective SE' Additions of Allenylstannanes
Enantioenriched allenylstannanes undergo highly diastereoselective SE' additions to (S)-2-(benzyloxy)propanal. acs.orgacs.org This class of reactions provides a powerful method for the construction of chiral homopropargyl alcohols, which are valuable intermediates in organic synthesis. The stereochemical outcome of these additions is dictated by the chirality of both the allenylstannane and the α-chiral aldehyde. The reaction proceeds through a cyclic transition state, and the facial selectivity is controlled by the steric and electronic properties of the substituents on both reactants.
Reductive Coupling Reactions (e.g., Alkyne-Carbonyl Reductive Coupling)
Catalytic asymmetric reductive coupling reactions have become a significant method for synthesizing enantioenriched molecules from readily available starting materials. acs.org The reductive coupling of alkynes with carbonyl compounds, including aldehydes like this compound, offers a direct route to chiral allylic alcohols. nih.gov These reactions can be mediated by various transition metal catalysts, including those based on nickel, rhodium, and iridium. nih.govillinois.edu For example, nickel-catalyzed reductive couplings using silanes or organozinc reagents as reductants have been successfully employed in the total synthesis of complex natural products. nih.gov Rhodium-catalyzed systems, often using hydrogen as the terminal reductant, can convert aldehydes and acetylene (B1199291) into diastereomeric adducts with good levels of catalyst-directed asymmetric induction. nih.gov These reactions are thought to proceed through the formation of an oxametallacyclopentene intermediate followed by hydrogenolysis. nih.gov Similarly, cobalt-based photocatalytic systems can achieve the reductive coupling of alkynes and activated alkenes with high regio- and enantioselectivity. acs.org The regioselectivity of these couplings, particularly with unsymmetrical alkynes, is a critical aspect, with factors such as sterics and electronics of the substituents on the alkyne playing a crucial role. nih.gov
Olefination Reactions
Horner-Wadsworth-Emmons Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes and stabilized phosphonate (B1237965) carbanions, typically favoring the formation of (E)-alkenes. nrochemistry.comwikipedia.org The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by the formation and subsequent elimination of an oxaphosphetane intermediate. nrochemistry.comwikipedia.org The stereoselectivity of the HWE reaction is generally high, with the transition state leading to the trans-olefin being lower in energy. nrochemistry.com
The phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than the corresponding phosphorus ylides used in the Wittig reaction, allowing them to react with a broader range of aldehydes and ketones under milder conditions. nrochemistry.comwikipedia.org The water-soluble dialkylphosphate byproduct is also easily removed, simplifying product purification. alfa-chemistry.com Modifications to the standard HWE conditions, such as the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups, can be employed to favor the formation of (Z)-alkenes. nrochemistry.com The HWE reaction has been utilized in the synthesis of 2-prenylated alkoxylated benzopyrans, where an aldehyde intermediate was treated with phosphonates to introduce an α-alkoxy-α,β-unsaturated ester moiety, yielding the desired products in good yields. nih.gov
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| (S)-2-(benzyloxy)propanal |
| Dichloroketene |
| Dimethylketene |
| Ketene |
| (R)-4-[(S)-1-(Benzyloxy)ethyl]-3,3-dimethyl-2-oxetanone |
| Isopropyl chloride |
| Lithium perchlorate |
| Diethyl ether |
| Allenylstannanes |
| Homopropargyl alcohols |
| Alkynes |
| Allylic alcohols |
| Acetylene |
| Oxametallacyclopentene |
| Phosphonate carbanions |
| Oxaphosphetane |
| 2-prenylated alkoxylated benzopyrans |
| α-alkoxy-α,β-unsaturated ester |
| 1,2,3-triazines |
| 1,2,4,5-tetrazines |
| Enamines |
Julia-Kocienski Olefinations
The stereochemical outcome of the Julia-Kocienski olefination is known to be influenced by the structure of the aldehyde substrate, particularly the presence of coordinating groups at the α-position. The benzyloxy group in this compound represents such a coordinating group, which could theoretically influence the E/Z selectivity of the resulting alkene through chelation control with the metal counterion of the base used in the reaction. However, without experimental data, any discussion of the potential stereoselectivity, yields, or specific reaction conditions for the Julia-Kocienski olefination of this compound would be purely speculative.
Consequently, no detailed research findings or data tables can be presented for this specific reaction. The lack of available data prevents a thorough and scientifically accurate discussion as outlined in the requested article structure. Further experimental investigation would be required to determine the viability and outcomes of this transformation.
Applications of R 2 Benzyloxypropanal in Complex Target Synthesis
Precursor in Polyketide Total Synthesis (e.g., Erythronolide B Fragments)
The stereochemically rich structures of polyketides, a class of natural products that includes many antibiotics, present significant synthetic challenges. The total synthesis of Erythronolide B, the aglycone of the antibiotic erythromycin, serves as a landmark achievement in this field. A key strategy in the synthesis of complex polyketides like Erythronolide B is the convergent assembly of smaller, stereochemically defined fragments.
(R)-2-benzyloxypropanal plays a critical role as a chiral precursor for the synthesis of key fragments of Erythronolide B. Its aldehyde functionality allows for chain extension through various carbon-carbon bond-forming reactions, while the benzyloxy group provides a stable protecting group for the hydroxyl function. The inherent (R)-stereocenter at the C2 position is instrumental in directing the stereochemical outcome of subsequent reactions, ensuring the correct configuration of newly formed chiral centers in the growing polyketide chain.
In a notable approach, this compound, derived from ethyl (S)-lactate, is utilized in stereoselective aldol (B89426) reactions. These reactions are fundamental to polyketide synthesis, mimicking the biosynthetic pathway and allowing for the controlled construction of the characteristic alternating methyl and hydroxyl-bearing carbon backbone. The precise stereocontrol exerted by the chiral center of this compound is essential for building up the required stereochemical complexity of the Erythronolide B fragments.
| Precursor | Key Reaction Type | Resulting Fragment | Stereochemical Control |
| This compound | Stereoselective Aldol Condensation | C9-C13 Fragment of Erythronolide B | The (R)-stereocenter directs the formation of new stereocenters with high diastereoselectivity. |
| Ethyl (S)-lactate | Reduction and Protection | This compound | Serves as the original source of chirality for the synthesis. |
Contribution to Macrolactone and Macrolactam Synthesis (e.g., Herboxidiene)
Macrolactones and macrolactams are another important class of natural products known for their diverse biological activities, including antitumor and herbicidal properties. Herboxidiene, a potent herbicidal macrolide, features a complex structure containing multiple stereocenters and a tetrahydropyran (B127337) ring embedded within its macrocyclic framework. The synthesis of such molecules requires precise control over stereochemistry and the strategic assembly of various structural components.
This compound has been successfully employed as a key chiral building block in the total synthesis of Herboxidiene. Specifically, it serves as a precursor for the C10-C19 side chain of the molecule. The synthesis of this fragment relies on the stereodirecting influence of the chiral center in this compound to install the correct stereochemistry at multiple positions along the side chain.
The synthetic route typically involves an initial reaction at the aldehyde of this compound, such as a Brown's crotylboration, to establish new stereocenters. This is followed by a series of transformations, including asymmetric alkylation and stereoselective chlorination, to elaborate the side chain. The benzyloxy group serves as a robust protecting group throughout these steps and can be removed at a later stage of the synthesis.
Construction of Stereodefined Heterocyclic Ring Systems (e.g., Dihydropyrans)
The utility of this compound extends to the construction of these vital heterocyclic components. In the context of the Herboxidiene synthesis, fragments derived from this compound are ultimately incorporated into the tetrahydropyran ring system. The stereocenters established early in the synthesis, originating from the chirality of this compound, dictate the relative and absolute stereochemistry of the substituents on the dihydropyran ring.
One of the key transformations in forming the dihydropyran ring in the synthesis of Herboxidiene is an Achmatowicz reaction. This reaction involves the oxidative cyclization of a furan (B31954) alcohol, which itself can be prepared from precursors derived from this compound. The stereochemistry of the starting material directly translates into the stereochemical configuration of the resulting dihydropyran, highlighting the importance of using enantiomerically pure starting materials like this compound.
| Starting Material | Key Transformation | Heterocyclic Product | Significance in Herboxidiene |
| Furan derivative from this compound precursor | Achmatowicz Reaction | Stereodefined Tetrahydropyran | Forms the core heterocyclic ring of the macrolide. |
Utilization in Total Synthesis of Bioactive Natural Products
The application of this compound is not limited to the aforementioned examples but extends to the synthesis of a wide array of other bioactive natural products. Its utility as a versatile chiral three-carbon building block makes it a valuable tool in the arsenal (B13267) of synthetic organic chemists. The ability to reliably introduce a stereocenter with a protected hydroxyl group and a reactive aldehyde handle allows for its incorporation into various synthetic strategies.
The enantiopurity of this compound is paramount, as it allows for the synthesis of enantiomerically pure target molecules, which is often crucial for their desired biological activity. The principles of asymmetric synthesis, where a single enantiomer of a chiral molecule is produced, are central to modern drug discovery and development. Chiral pool synthesis, which utilizes readily available enantiopure natural products as starting materials, is a powerful strategy, and this compound, derived from ethyl (S)-lactate, is a prime example of a chiral pool reagent.
The successful application of this compound in the total synthesis of complex molecules like Erythronolide B and Herboxidiene underscores its significance in the field of organic synthesis. It demonstrates how a relatively simple chiral molecule can be used to solve complex stereochemical challenges and enable the laboratory synthesis of important bioactive natural products.
Catalytic Methodologies in R 2 Benzyloxypropanal Chemistry
Organocatalysis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. In the context of (R)-2-benzyloxypropanal chemistry, several organocatalytic strategies have been employed.
Chiral Amine Catalysis (e.g., Proline-Derived Catalysts)
Chiral amines, particularly L-proline and its derivatives, are effective organocatalysts for a wide range of transformations. nih.govwikipedia.org These catalysts operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. In reactions involving aldehydes like this compound, proline can facilitate asymmetric aldol (B89426) reactions. nih.govwikipedia.orgorganic-chemistry.org The catalyst's chiral structure guides the approach of the reacting partners, leading to the formation of a specific stereoisomer. wikipedia.org The mechanism often involves a six-membered, Zimmerman-Traxler-like transition state where the carboxylate group of proline plays a key role in orienting the substrates. beilstein-journals.org
Proline-based catalysts have been successfully immobilized on solid supports, such as MCM-41, allowing for catalyst recycling with minimal loss of stereoselectivity. nih.gov The choice of solvent can significantly impact the efficiency of these reactions, with polar solvents like DMF often providing higher conversion rates. nih.gov
Table 1: Proline-Catalyzed Asymmetric Aldol Reaction This is an illustrative table based on the principles of proline catalysis; specific data for this compound was not found in the provided search results.
| Aldehyde | Ketone | Catalyst | Solvent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |
| Aromatic Aldehyde | Acetone | L-Proline | DMF | >95:5 | >98% |
| Aliphatic Aldehyde | Cyclohexanone | (S)-Proline Derivative | DMSO | >90:10 | >95% |
Single Electron Oxidation (SOMO) Catalysis
Singly Occupied Molecular Orbital (SOMO) catalysis is a strategy that utilizes a single-electron oxidation of an enamine intermediate, generating a 3π-electron radical cation. princeton.eduresearchgate.net This reactive species can then participate in a variety of asymmetric bond-forming reactions. princeton.edu This approach has been successfully applied to the α-vinylation of aldehydes, a transformation that is challenging to achieve using traditional methods. princeton.edu
In a typical SOMO-catalyzed reaction, the aldehyde first reacts with a chiral amine catalyst to form an enamine. This enamine is then oxidized by a suitable single-electron oxidant to the corresponding radical cation. The radical cation then reacts with a nucleophile, and subsequent steps lead to the desired product and regeneration of the catalyst. This methodology has been shown to be effective for the enantioselective α-allylation, α-vinylation, and cycloaddition reactions of aldehydes. princeton.edunih.gov
Application of Covalent Organic Framework (COF) Catalysts
Covalent Organic Frameworks (COFs) are crystalline porous polymers with well-defined structures that can be functionalized with catalytic moieties. unt.edursc.orgnih.gov Chiral COFs have been designed to act as heterogeneous catalysts for asymmetric transformations. researchgate.net For instance, a COF incorporating chiral BINOL-phosphoric acid and Cu(II)-porphyrin units has been used for the asymmetric α-benzylation of aldehydes. researchgate.net The defined pore structure and chiral environment of the COF can enforce a specific orientation of the substrates, leading to high enantioselectivity. researchgate.net
Bifunctional COFs, containing both a metal catalyst and a basic site, can be utilized for cascade reactions. unt.edu For example, a palladium-functionalized COF with pyridine (B92270) moieties can catalyze the aerobic oxidation of an alcohol to an aldehyde, which then undergoes a Knoevenagel condensation catalyzed by the basic pyridine sites in a one-pot process. unt.edu
Metal-Catalysis
Transition metal catalysts offer a broad range of reactivity for stereoselective transformations involving this compound and related substrates.
Transition Metal Catalysts in Stereoselective Transformations (e.g., Ruthenium, Rhodium, Nickel, Palladium)
Ruthenium: Ruthenium catalysts are versatile and have been employed in a variety of reactions, including hydrogenation, isomerization, and metathesis. synthesiswithcatalysts.combeilstein-journals.org Chiral ruthenium complexes are particularly effective for the asymmetric hydrogenation of ketones and imines. synthesiswithcatalysts.com Ruthenium catalysts are also used in oxidation reactions and for the partial hydrogenation of aromatic compounds. rsc.orgecorganics.orgsamaterials.com
Rhodium: Rhodium catalysts are widely used for C-H activation and functionalization, as well as in asymmetric hydrogenation and cyclopropanation reactions. nih.govresearchgate.net Dirhodium complexes are effective catalysts for benzylic oxidation. nih.gov In the context of C-H amination, rhodium-nitrene intermediates are proposed to undergo a concerted C-H insertion. rsc.org
Nickel: Nickel catalysts are valuable for a range of cross-coupling reactions, including stereospecific Kumada-type couplings of benzylic ethers. nih.gov These reactions often proceed with inversion of stereochemistry at the benzylic center. nih.gov Nickel catalysts supported on materials like alumina (B75360) have shown high catalytic performance in reactions such as steam reforming. mdpi.com Supported nickel catalysts are also used in amination reactions of alcohols. escholarship.org
Palladium: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. qualitas1998.net Palladium catalysts are also effective for the oxidative acetoxylation of benzylic C-H bonds. nih.gov These reactions can be directed by a chelating auxiliary to achieve site-selectivity. nih.gov Palladium can be immobilized on various supports to facilitate catalyst recovery and reuse. qualitas1998.net
Table 2: Examples of Transition Metal-Catalyzed Stereoselective Transformations This is an illustrative table based on the general capabilities of these catalysts; specific data for this compound was not found in the provided search results.
| Metal Catalyst | Reaction Type | Substrate | Product | Stereoselectivity |
| Chiral Ruthenium Complex | Asymmetric Hydrogenation | Ketone | Chiral Alcohol | High ee |
| Chiral Rhodium Complex | Asymmetric Cyclopropanation | Alkene, Diazoester | Chiral Cyclopropane | High de, High ee |
| Chiral Nickel Complex | Kumada Coupling | Benzylic Ether | Alkylated Product | High Stereospecificity |
| Palladium Complex with Chiral Ligand | Suzuki Coupling | Aryl Halide, Boronic Acid | Biaryl | High Yield |
Chelation-Controlled Metal Catalysis
In reactions of α-chiral aldehydes like this compound, chelation control can be a powerful strategy for achieving high diastereoselectivity. The presence of a heteroatom, such as the oxygen of the benzyloxy group, at the α-position allows for the formation of a rigid, chelated intermediate with a Lewis acidic metal center. This chelation locks the conformation of the substrate, leading to a highly organized transition state.
Nucleophilic attack on the carbonyl group then occurs from the less sterically hindered face, resulting in the preferential formation of one diastereomer. This principle is applicable to a variety of reactions, including aldol additions, Mannich reactions, and the addition of organometallic reagents. The choice of a chelating Lewis acid is crucial for the success of this strategy.
Merged Dual Catalysis Systems (e.g., Gold/Organocatalysis)
The strategic merger of gold catalysis with organocatalysis has emerged as a powerful approach for enantioselective transformations that are often challenging to achieve using a single catalytic system. rsc.orgresearchgate.net This synergistic strategy leverages the unique reactivity of each catalyst, with gold complexes acting as potent π-acids for the activation of alkynes, allenes, and alkenes, while chiral organocatalysts, such as amines, activate carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. rsc.orgnih.gov The concurrent activation of two different substrates by two distinct catalytic cycles in a single vessel allows for novel and efficient bond constructions.
While specific studies focusing exclusively on this compound within merged gold/organocatalysis systems are not extensively documented in the reviewed literature, research on analogous α-alkoxy aldehydes demonstrates the potential and applicability of this methodology. A notable example is the enantioselective addition of branched aldehydes, including those with alkoxy substituents, to allenamides, facilitated by a synergistic peptide and gold catalysis system. nih.gov
This reaction highlights the successful concert of a peptide-based organocatalyst and a gold catalyst to generate γ,δ-enamide aldehydes featuring a fully substituted, benzylic stereogenic center. nih.gov The reaction demonstrates good yields and high enantioselectivities, accommodating a variety of alkyl and alkoxy substituted aldehydes. nih.gov
Detailed Research Findings:
In a representative study, the synergistic catalysis was performed using a peptide catalyst in conjunction with a gold(I) complex to facilitate the addition of α-branched aldehydes to N-allenamides. The organocatalyst activates the aldehyde by forming a reactive enamine intermediate, which then acts as the nucleophile. Simultaneously, the gold(I) catalyst activates the allene, rendering it susceptible to nucleophilic attack.
The scope of the reaction was investigated with various substituted aldehydes. For an α-alkoxy aldehyde, the following results were obtained:
| Aldehyde Substrate | Allenamide Substrate | Organocatalyst | Gold Catalyst | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|---|---|
| 2-Benzyloxypropanal Analogue | N-Boc-allenamide | Peptide Catalyst | (Ph3P)AuCl/AgOAc | 75 | 95:5 |
The reaction conditions were optimized to ensure the compatibility of the two catalytic cycles, which can sometimes be challenging due to potential catalyst deactivation. Mechanistic studies have indicated that the conformational properties of the peptide catalyst are crucial for both the efficiency and the stereochemical outcome of the reaction. nih.gov Furthermore, a careful balance of acidic and basic additives is often necessary to promote the desired reaction pathway and suppress potential side reactions. nih.gov
The successful application of this dual catalytic system to α-alkoxy aldehydes suggests a viable pathway for the utilization of this compound in similar enantioselective additions. The benzyloxy group at the α-position is electronically similar to the alkoxy groups in the studied substrates, indicating that this compound could be a suitable candidate for such transformations, leading to the synthesis of complex chiral building blocks.
Mechanistic Investigations and Computational Studies of R 2 Benzyloxypropanal
The stereochemical outcome of nucleophilic additions to the carbonyl group of α-chiral aldehydes like (R)-2-benzyloxypropanal is governed by a delicate interplay of steric and electronic factors. Understanding the underlying mechanisms is crucial for controlling the synthesis of specific diastereomers. This control is typically rationalized through established stereochemical models, the energetics of the reaction's transition states, and sophisticated computational calculations.
Advanced Analytical and Characterization Methodologies for Reaction Monitoring
In-situ Spectroscopic Techniques for Reaction Progress Monitoring (e.g., FT-IR, NMR)
In-situ (in the reaction vessel) spectroscopic methods are powerful tools for real-time, non-invasive monitoring of chemical reactions. rsc.orgmpg.de They provide continuous data on the concentration of reactants, intermediates, and products without the need for sampling, thus preserving the reaction integrity and offering a detailed window into the transformation as it occurs.
Fourier Transform Infrared (FT-IR) Spectroscopy is particularly well-suited for monitoring reactions involving (R)-2-benzyloxypropanal due to the strong, distinct absorption of the aldehyde carbonyl group (C=O). The progress of a reaction, such as a reduction or an aldol (B89426) addition, can be tracked by observing the disappearance of the aldehyde C=O stretching band, typically located around 1720-1740 cm⁻¹, and the concurrent appearance of new bands corresponding to the product (e.g., a C-O stretch for an alcohol product or a β-hydroxy ketone for an aldol product). researchgate.netchemicalonline.com This technique allows for the rapid determination of reaction endpoints and can provide kinetic information. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy , especially when implemented in a flow setup (FlowNMR), offers unparalleled structural detail for reaction monitoring. rsc.org High-resolution NMR can simultaneously track multiple species in a reaction mixture. For reactions involving this compound, the disappearance of the characteristic aldehyde proton signal (a doublet around 9.6-9.8 ppm) and the emergence of new signals for the product can be quantified over time. acs.org This method is invaluable for identifying transient intermediates, understanding reaction mechanisms, and obtaining precise kinetic data. mpg.denih.gov Benchtop NMR spectrometers are increasingly used for this purpose, making the technique more accessible for process monitoring directly within a chemistry laboratory. nih.gov
Table 1: Illustrative In-situ Monitoring Data for the Asymmetric Hydrogenation of this compound
This table represents hypothetical data that could be obtained by in-situ NMR monitoring of the conversion of this compound to (R)-2-benzyloxy-1-propanol. The concentrations are calculated from the normalized integrals of the aldehyde proton signal and the newly formed carbinol proton signal.
| Time (minutes) | This compound Concentration (mol/L) | (R)-2-benzyloxy-1-propanol Concentration (mol/L) | Conversion (%) |
|---|---|---|---|
| 0 | 0.500 | 0.000 | 0.0 |
| 10 | 0.375 | 0.125 | 25.0 |
| 20 | 0.260 | 0.240 | 48.0 |
| 30 | 0.155 | 0.345 | 69.0 |
| 60 | 0.040 | 0.460 | 92.0 |
| 90 | 0.005 | 0.495 | 99.0 |
UV-Visible Spectroscopy for Kinetic Analysis
UV-Visible spectroscopy is a widely used technique for studying reaction kinetics by monitoring the change in absorbance of a chromophoric species over time. spectroscopyonline.comresearchgate.net According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species, allowing for the determination of reaction rates and rate constants. thermofisher.com
While the aldehyde functional group in this compound has a weak n→π* transition in the UV region (around 280-300 nm), it is often not intense enough for accurate kinetic analysis, especially in the presence of other UV-active components like the benzyl (B1604629) group. However, UV-Vis spectroscopy can be effectively employed if another reactant or a product possesses a strong chromophore, or if a derivatizing agent is used that reacts with the aldehyde to produce a highly colored product. sapub.org For instance, monitoring the reaction of the aldehyde with a chromophoric nucleophile would allow for kinetic analysis by tracking the change in absorbance at the λ_max of the product. researchgate.net By setting up the reaction under pseudo-first-order conditions (i.e., with one reactant in large excess), the rate constant for the reaction can be readily determined from the plot of ln(A∞ - At) versus time.
Table 2: Representative Kinetic Data for a Reaction Monitored by UV-Visible Spectroscopy
This table shows hypothetical data for the reaction of this compound with a chromophoric reagent, monitored under pseudo-first-order conditions. The rate constant is determined from the slope of the linear plot of ln(Absorbance) vs. Time.
| Time (s) | Absorbance at λ_max | ln(Absorbance) |
|---|---|---|
| 0 | 1.200 | 0.182 |
| 60 | 0.985 | -0.015 |
| 120 | 0.808 | -0.213 |
| 180 | 0.663 | -0.411 |
| 240 | 0.544 | -0.609 |
| 300 | 0.446 | -0.807 |
| Calculated Pseudo-First-Order Rate Constant (k'): 0.0033 s⁻¹ |
Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Determination (e.g., Chiral HPLC)
For chiral molecules, determining the stereochemical purity is as crucial as determining the chemical purity. Chromatographic techniques are the most powerful and widely used methods for separating and quantifying stereoisomers. csfarmacie.cz
Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. chromatographyonline.comchiralpedia.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are among the most versatile and are used in various modes, including normal-phase, reversed-phase, and polar organic modes, to achieve optimal separation. nih.govlcms.cz The choice of mobile phase, flow rate, and column temperature are critical parameters that must be optimized to achieve baseline resolution of the enantiomers.
Chiral Gas Chromatography (GC) can also be used, particularly for volatile and thermally stable compounds. jiangnan.edu.cn Similar to HPLC, chiral GC columns, often based on cyclodextrin (B1172386) derivatives, provide the chiral environment necessary for enantioseparation. gcms.czuctm.edu This technique is highly sensitive and can be used to determine the enantiomeric purity of this compound, potentially after derivatization to improve volatility.
In reactions that can produce diastereomers (e.g., an aldol reaction with another chiral center), both chiral and achiral chromatography can be used. Diastereomers have different physical properties and can often be separated on standard achiral columns (like silica (B1680970) or C18), while chiral chromatography would be required to separate the enantiomers of each diastereomer.
Table 3: Typical Methodologies for Chiral Separation of Aldehydes
This table summarizes typical conditions used for the enantiomeric separation of chiral aldehydes or similar functionalized molecules by HPLC and GC, providing a template for method development for this compound.
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Typical Flow Rate / Conditions | Detection | Example Analytes |
|---|---|---|---|---|---|
| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 mL/min | UV (220 nm) | Aromatic Aldehydes, α-Substituted Aldehydes |
| Chiral HPLC | Amylose tris(3,5-dichlorophenylcarbamate) | Acetonitrile / Water (60:40, v/v) | 0.5 mL/min | UV (254 nm) | Profens, Chiral acids |
| Chiral GC | Permethylated β-cyclodextrin | Helium | Temp Program: 50°C to 180°C at 2°C/min | FID / MS | Volatile chiral alcohols, esters, and ketones |
Mass Spectrometry for Intermediate and Product Structural Elucidation
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy, confirming its chemical formula.
For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺˙) corresponding to its molecular weight (164.20 g/mol ). The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways for aldehydes and ethers would be anticipated miamioh.edu:
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for aldehydes. This could lead to the loss of a hydrogen radical (M-1) or a methyl radical (M-15).
Benzylic Cleavage: The bond between the benzylic carbon and the ether oxygen is prone to cleavage, which would generate a stable benzyl cation (C₇H₇⁺) at m/z 91, a very common and often intense peak for compounds containing a benzyl group.
McLafferty Rearrangement: While less likely due to the structure, if a γ-hydrogen were available on a longer alkyl chain, a characteristic rearrangement could occur. For the parent aldehyde, this is not a primary pathway.
MS is also exceptionally useful for identifying reaction intermediates, which are often present in low concentrations and may be short-lived. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for analyzing complex reaction mixtures and confirming the structure of main products, byproducts, and impurities.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
This table outlines the expected major fragments for this compound in an electron ionization (EI) mass spectrum.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 164 | [C₁₀H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 163 | [C₁₀H₁₁O₂]⁺ | α-Cleavage (Loss of H˙) |
| 135 | [C₉H₁₁O]⁺ | Loss of formyl radical (˙CHO) |
| 107 | [C₇H₇O]⁺ | Tropylium ether cation after rearrangement |
| 91 | [C₇H₇]⁺ | Benzylic cleavage (Benzyl/Tropylium cation) |
| 77 | [C₆H₅]⁺ | Loss of CH₂ from benzyl cation |
| 57 | [CH₃CHCHO]⁺˙ | Cleavage of benzyl-oxygen bond with H transfer |
Future Research Directions and Perspectives
Development of Novel Stereoselective Catalysts for (R)-2-Benzyloxypropanal Transformations
A significant frontier in the utilization of this compound lies in the discovery of novel stereoselective catalysts that can precisely control the outcome of its transformations. Current research efforts are directed towards catalysts that can engage with the aldehyde functionality to generate new stereocenters with high diastereoselectivity and enantioselectivity.
Future catalyst design will likely focus on several key areas:
Achiral Ligand Control: Research into nickel-catalyzed cross-coupling reactions has demonstrated that achiral ligands, such as tricyclohexylphosphine (B42057) or N-heterocyclic carbenes (NHCs), can control the stereochemical outcome, leading to either retention or inversion of configuration at an electrophilic carbon. nih.gov This principle could be extended to transformations of this compound, where the choice of an achiral catalyst system could dictate the stereochemistry of the product without the need for complex chiral ligands.
Organocatalysis: The development of new generations of organocatalysts, such as proline derivatives and chiral amines, continues to offer promising avenues for stereoselective additions to aldehydes. Future work will likely involve designing catalysts that are specifically tailored to the steric and electronic properties of this compound to achieve higher efficiency and selectivity in reactions like aldol (B89426), Mannich, and Michael additions.
Metal-Based Lewis Acids: Chiral Lewis acid catalysis is a powerful tool for activating aldehydes. Future research will explore novel metal-ligand complexes that can effectively coordinate to the carbonyl oxygen of this compound, thereby facilitating stereocontrolled nucleophilic attacks. The focus will be on developing robust, recyclable, and earth-abundant metal catalysts to enhance the sustainability of these processes.
The table below summarizes potential catalyst systems and their targeted transformations for this compound.
| Catalyst Type | Targeted Transformation | Potential Outcome |
| Nickel/Achiral Ligand | Cross-coupling Reactions | Control of stereochemistry (retention/inversion) |
| Chiral Amines (Organocatalyst) | Aldol/Mannich Reactions | High diastereoselectivity and enantioselectivity |
| Chiral Lewis Acids | Nucleophilic Additions | Stereocontrolled formation of new C-C bonds |
| Biocatalysts (Enzymes) | Reduction/Oxidation | High enantioselectivity under mild conditions |
Integration into Flow Chemistry Platforms for Scalable Synthesis
Transitioning the synthesis and subsequent transformations of this compound from traditional batch processes to continuous flow chemistry platforms represents a major direction for future research. Flow chemistry offers numerous advantages, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and improved scalability. neuroquantology.comnih.govchemistryjournals.net
Key areas of development include:
Reactor Design and Optimization: Designing microreactors and continuous stirred-tank reactors (CSTRs) specifically for reactions involving this compound will be crucial. almacgroup.com This involves optimizing reactor geometry, material compatibility, and mixing efficiency to maximize yield and throughput.
In-line Purification and Analysis: Integrating continuous flow systems with in-line purification techniques (e.g., liquid-liquid extraction, chromatography) and real-time analytical tools (PAT - Process Analytical Technology) will streamline the manufacturing process. almacgroup.comnih.gov This allows for immediate feedback and optimization, reducing waste and improving product quality.
Multi-step Synthesis: A long-term goal is to develop multi-step continuous flow sequences where this compound is generated and consumed in subsequent steps without isolation. almacgroup.com This approach, as demonstrated in the synthesis of other active pharmaceutical ingredients (APIs), significantly improves efficiency and reduces the operational footprint. nih.gov The ability to handle hazardous or unstable intermediates safely in situ is another key advantage of flow systems. nih.gov
The scalability of flow chemistry allows for production to be adjusted from laboratory-scale (grams per hour) to industrial-scale (kilograms per hour) by extending the operation time or by "numbering up" (running multiple reactors in parallel). neuroquantology.comalmacgroup.com
Sustainable and Atom-Economical Synthetic Routes Utilizing this compound
Future research will increasingly prioritize the development of sustainable and atom-economical synthetic methods that utilize this compound. The principles of green chemistry, such as waste prevention and maximizing the incorporation of all starting materials into the final product, will be central to this effort. chemistryjournals.net
Atom Economy: A key metric for evaluating the efficiency of a synthesis is atom economy, which assesses how effectively reactants are converted into the desired product while minimizing waste. monash.edu Future synthetic routes involving this compound will be designed to maximize atom economy. For example, isomerization reactions that rearrange atoms within a molecule are 100% atom-economical. nih.gov Research could focus on developing catalytic isomerization or addition reactions that avoid the use of stoichiometric reagents and the generation of byproducts. nih.govrsc.org
Renewable Feedstocks and Green Solvents: Efforts will be made to derive this compound and its reaction partners from renewable feedstocks, reducing reliance on petrochemical sources. chemistryjournals.net Furthermore, the replacement of traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical CO2 will be a key research focus. chemistryjournals.netnih.gov
Catalytic vs. Stoichiometric Reagents: A major goal is to replace stoichiometric reagents, which are consumed in the reaction and generate significant waste, with catalytic alternatives. Biocatalysis, using enzymes or whole cells, offers a highly efficient and selective means to perform transformations under mild conditions, aligning perfectly with green chemistry principles. nih.gov
The comparison between traditional and future green synthetic approaches is highlighted in the table below.
| Feature | Traditional Synthesis | Future Green Synthesis |
| Atom Economy | Often low, with significant byproducts | High, maximizing reactant incorporation monash.eduresearchgate.net |
| Reagents | Stoichiometric, single-use | Catalytic, recyclable (metal, organo-, bio-catalysts) |
| Solvents | Hazardous organic solvents | Benign solvents (water, supercritical CO2) nih.gov |
| Energy Input | Often high temperature and pressure | Milder reaction conditions, energy-efficient methods chemistryjournals.net |
| Waste Generation | High | Minimized chemistryjournals.net |
By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a key chiral intermediate in a manner that is efficient, scalable, and environmentally responsible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
